6-Chloro-5-fluoroindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGRSSWNBDJESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378611 | |
| Record name | 6-chloro-5-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122509-72-2 | |
| Record name | 6-chloro-5-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-5-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 5 Fluoroindole
Established Synthetic Pathways for 6-Chloro-5-fluoroindole
An efficient, large-scale preparation of this compound has been developed utilizing a modified Leimgruber-Batcho indole (B1671886) synthesis. This multi-step process begins with the nitration of 2-fluoro-4-methylaniline (B1213500) using a mixture of nitric and sulfuric acids at low temperatures to produce the nitrotoluene derivative as a single regioisomer.
A subsequent Sandmeyer reaction is employed to convert the aniline (B41778) functionality of the nitrotoluene derivative into a chloro group, yielding 3-chloro-4-fluoro-6-methylnitrobenzene. This intermediate is the key precursor for the indole ring formation. The traditional Leimgruber-Batcho reaction, which involves reacting this precursor with N,N-dimethylformamide dimethylacetal, was found to produce an undesired methoxy-substituted side-product.
Reaction Scheme: Modified Leimgruber-Batcho Synthesis
| Step | Reactant | Reagents | Product | Yield |
|---|---|---|---|---|
| 1 | 2-Fluoro-4-methylaniline | HNO₃/H₂SO₄ | 2-Fluoro-4-methyl-5-nitroaniline (B2414679) | Quantitative |
| 2 | 2-Fluoro-4-methyl-5-nitroaniline | NaNO₂, HCl, CuCl | 3-Chloro-4-fluoro-6-methylnitrobenzene | Not specified |
| 3 | 3-Chloro-4-fluoro-6-methylnitrobenzene | N,N-dimethylformamide di-isopropyl acetal | Enamine intermediate | Not specified |
| 4 | Enamine intermediate | Raney nickel, hydrazine | This compound | 60% (overall for last two steps) |
A complementary approach to the Leimgruber-Batcho synthesis for preparing this compound involves palladium- and copper-mediated heterocyclization reactions researchgate.netscispace.com. This methodology is part of a broader class of reactions that have become increasingly important in the synthesis of complex heterocyclic molecules. One such method is a modification of the Stille indole synthesis scispace.com.
The general principle of these reactions often involves the palladium-catalyzed cross-coupling of a suitably substituted aniline with an alkyne, followed by a cyclization to form the indole ring. Copper(I) is frequently used as a co-catalyst in these reactions, particularly in Sonogashira couplings which form a key carbon-carbon bond in the indole synthesis pathway. The synthesis of indole derivatives from 2-alkynylanilines is a well-established strategy that benefits from the easy accessibility of the starting materials through Sonogashira coupling of 2-haloanilines and terminal alkynes. While the specific conditions for the synthesis of this compound via this method are detailed in dedicated literature, the versatility of palladium and copper catalysis offers a powerful alternative for constructing this indole system researchgate.netscispace.com.
A novel method suitable for the industrial synthesis of this compound has been developed, which avoids some of the drawbacks of other synthetic routes, such as longer pathways and the formation of difficult-to-separate byproducts google.com. This process commences with 3-chloro-4-fluoroaniline (B193440) as the starting material.
In this synthesis, 3-chloro-4-fluoroaniline is reacted with boron trichloride (B1173362) in a toluene (B28343) solution. Subsequently, chloroacetonitrile (B46850) and a Lewis acid, aluminum trichloride, are added, and the mixture is refluxed. This leads to the formation of an imine intermediate, which is then hydrolyzed with hydrochloric acid. The resulting intermediate is reduced with sodium borohydride (B1222165) in a dioxane/water system, followed by reflux dewatering to yield the target product. The final this compound is purified by reduced pressure distillation. This two-step process boasts a total yield of over 55% and produces the final compound with a purity greater than 97% google.com.
Industrial Synthesis Overview
| Step | Starting Material | Key Reagents | Intermediate/Product | Purity | Overall Yield |
|---|---|---|---|---|---|
| 1 | 3-Chloro-4-fluoroaniline | Boron trichloride, Chloroacetonitrile, Aluminum trichloride | Imine intermediate | >90% | >90% (for intermediate) |
| 2 | Imine intermediate | Sodium borohydride | This compound | >97% | >55% |
Precursor Synthesis and Intermediate Transformations
The synthesis of the crucial precursor, 3-chloro-4-fluoroaniline, can be achieved through various routes. A common and efficient method is the reduction of 3-chloro-4-fluoronitrobenzene (B104753). This hydrogenation reaction can be catalyzed by 1% Platinum on Carbon (Pt/C), resulting in high conversion rates, yields exceeding 94%, and a product purity of over 99.5%. This method is advantageous for large-scale production due to the absence of organic solvents and a simple, reasonable process. Other reduction methods for the nitro group, such as using iron powder, are also established technologies.
An alternative, though less common, synthesis involves the use of erbium chloride powder in a reaction with 3-chloro-4-fluoronitrobenzene in the presence of an aqueous sodium bromide solution and 3-amino-3-(4-ethylphenyl)propionic acid. This process, followed by purification, has been reported to yield 3-chloro-4-fluoroaniline in 92% yield.
Furthermore, a method for the co-production of 3-chloro-4-fluoroaniline and 2,6-dichlorofluorobenzene (B1295312) has been developed, starting from orthodichlorobenzene. This process involves nitration, fluoridation to a mixture of 3-chloro-2-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene, separation by vacuum rectification, and subsequent reduction of the 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline.
Diazotization reactions are fundamental in the synthesis of fluoroindoles, primarily for the introduction of halogen atoms onto the aromatic ring of precursors. This chemical transformation converts a primary aromatic amine into a diazonium salt by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.
These highly reactive diazonium salts are key intermediates in reactions such as the Sandmeyer reaction, which is utilized in the modified Leimgruber-Batcho synthesis of this compound. In that specific pathway, the amino group of 2-fluoro-4-methyl-5-nitroaniline is converted into a diazonium salt, which is then reacted with a copper(I) halide (e.g., cuprous chloride) to introduce a chlorine atom at that position. This transformation is crucial for constructing the correct substitution pattern on the benzene (B151609) ring prior to the formation of the indole nucleus. The diazotization and subsequent Sandmeyer reaction are well-established and reliable methods for the regioselective introduction of halogens in the synthesis of complex aromatic compounds.
Cyclization Strategies in Indole Ring Formation
The construction of the this compound scaffold is a critical step that leverages various cyclization methodologies. A notable and efficient method begins with the precursor 3-chloro-4-fluoroaniline. This synthesis route involves several key steps:
Imine Formation : 3-chloro-4-fluoroaniline is reacted with boron trichloride in a toluene solution. The reaction is facilitated by the Lewis acid aluminum trichloride, leading to the formation of an imine intermediate. google.com
Hydrolysis : The resulting imine is then hydrolyzed using hydrochloric acid. google.com
Reductive Cyclization : The hydrolyzed intermediate undergoes reduction with sodium borohydride in a dioxane/water solvent system, followed by reflux dewatering to yield the target indole ring structure. google.com
Purification : The final product, this compound, is obtained through reduced pressure distillation. This method is advantageous due to its relatively short reaction steps, use of readily available materials, and suitability for industrial-scale production. google.com
Other established indole synthesis strategies have been considered, though some present challenges. The Leimgruber-Batcho indole synthesis, for instance, is a viable but longer pathway. Alternative methods that involve the synthesis of a 2-carboxylic acid-substituted derivative followed by a high-temperature decarboxylation step have also been explored; however, these often suffer from lower yields and harsh reaction conditions, making them less suitable for large-scale manufacturing. google.com
Derivatization and Functionalization Strategies of this compound
Once synthesized, the this compound core can be modified through various derivatization and functionalization reactions to produce a diverse range of compounds with specific biological activities. chemimpex.com These strategies typically focus on reactions at the indole nitrogen or electrophilic substitution on the pyrrole (B145914) ring.
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). byjus.comyoutube.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The reaction generally proceeds through a three-step mechanism: the generation of an electrophile, the formation of a carbocation intermediate (an arenium ion), and the removal of a proton to restore aromaticity. byjus.com
For the indole nucleus, electrophilic attack predominantly occurs at the C-3 position of the pyrrole ring, which is the most nucleophilic site. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com While specific studies on this compound are limited, the Vilsmeier-Haack reaction on the closely related 5-fluoroindole (B109304) provides a relevant example. In this reaction, 5-fluoroindole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C-3 position, yielding 5-fluoroindole-3-carboxaldehyde. guidechem.com This demonstrates a key strategy for introducing a functional group onto the indole core, which can then be used for further synthetic transformations. guidechem.com
The this compound scaffold is a versatile building block for creating more complex, substituted derivatives. An advanced example is the synthesis of PF-06409577, a potent activator of AMP-activated protein kinase (AMPK). The synthesis of this complex molecule highlights how the core indole can be extensively modified at multiple positions.
The structure of PF-06409577, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid , reveals significant functionalization:
C-5 Substitution : A 4-(1-hydroxycyclobutyl)phenyl group is attached to the C-5 position of the indole ring. This type of substitution is often achieved through cross-coupling reactions, such as the Suzuki coupling, where a boronic acid derivative of one component is reacted with a halide derivative of the other in the presence of a palladium catalyst.
C-3 Substitution : A carboxylic acid group is introduced at the C-3 position. This can be accomplished through various methods, including the carboxylation of an organometallic intermediate (e.g., a lithiated indole) or the oxidation of a C-3 functional group like the carboxaldehyde introduced via the Vilsmeier-Haack reaction. guidechem.comosti.gov
This multi-step synthesis transforms the basic indole intermediate into a highly functionalized molecule designed for a specific biological target. osti.gov
The strategic introduction of different functional groups onto the this compound skeleton is crucial for modulating the pharmacological properties of the resulting molecules. This scaffold serves as a key intermediate in the development of new therapeutic agents. chemimpex.comgoogle.com
Research has demonstrated its utility in several key areas:
Metabolic Disorders : The derivative PF-06409577 was developed as a potent and selective activator of AMPK for the potential treatment of diabetic nephropathy. osti.gov The introduction of the C-5 aryl group and the C-3 carboxylic acid were critical for achieving high potency and the desired pharmacological profile. osti.gov
Obesity and Neurological Disorders : this compound is a documented intermediate in the synthesis of selective 5-HT₂C receptor agonists. google.com These agonists are investigated for their potential in treating obesity. google.com
Enzyme Inhibition : The compound is also an important intermediate for synthesizing inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β), a target implicated in a variety of diseases, including neurodegenerative disorders and cancer. google.com
These examples underscore the importance of this compound as a foundational structure in medicinal chemistry, where targeted derivatization leads to compounds with significant therapeutic potential. chemimpex.comgoogle.com
Structure Activity Relationship Sar Studies of 6 Chloro 5 Fluoroindole and Its Analogs
Positional Effects of Halogen Substituents on Biological Activity
The type, number, and position of halogen atoms on the indole (B1671886) ring are critical determinants of biological activity. nih.govmdpi.com Halogenation impacts properties such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect target binding affinity and cell permeability. tandfonline.comnih.gov
Influence of Chlorine at Position 6
The introduction of a chlorine atom, particularly at the C-6 position of the indole ring, has been shown to modulate the biological profile of various compound series. As an electron-withdrawing group, chlorine at this position can influence the electronic properties of the entire heterocyclic system.
Research on indole-3-glyoxylamides as antiprion agents demonstrated that introducing electron-withdrawing substituents at the C-6 position can enhance biological activity by as much as an order of magnitude and confer higher metabolic stability. nih.gov In a separate study on indole-modified natural products, the anti-proliferative activity was found to be highly dependent on the properties and position of substituents. The observed activity sequence for C-6 substitution was 6-OCH3 > 6-F > 6-Br > 6-Cl, indicating that while a 6-chloro substitution is impactful, other substituents might offer greater potency in that specific chemical series. nih.gov The presence of a chlorine atom can also play a crucial role in the antibacterial activity of certain bis-indole alkaloids. mdpi.com
Influence of Fluorine at Position 5
Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—make it a valuable substituent in drug design. tandfonline.com Placing a fluorine atom at the C-5 position of the indole ring is a common strategy to enhance biological activity.
Studies on ligands for the serotonin (B10506) transporter (SERT) have shown that halogen substitution at the C-5 position of the indole ring with fluorine or bromine leads to more potent compounds compared to unsubstituted analogs. nih.gov Similarly, investigations into meridianin alkaloids revealed that a single bromine substitution at position 5 or 6 resulted in a considerable improvement in kinase inhibitory potency. nih.gov The introduction of fluorine at the C-5 position has also been utilized to develop new potential substrates for indoleamine 2,3-dioxygenase (IDO) PET imaging, highlighting its role in creating diagnostic tools. researchgate.net
The beneficial effect of C-5 fluorination is often attributed to its ability to increase binding affinity to biological targets and enhance metabolic stability by blocking potential sites of oxidation. tandfonline.comrsc.org
| Compound Series | Substitution Position | Halogen | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Indole-3-glyoxylamides | C-6 | (Electron-withdrawing groups) | Improved biological activity and metabolic stability | nih.gov |
| Indole-based SERT Ligands | C-5 | Fluorine, Bromine | Increased affinity/potency compared to unsubstituted analogs | nih.gov |
| Meridianin Analogs | C-5 or C-6 | Bromine (single) | Considerable improvement in potency | nih.gov |
| Meridianin Analogs | - | Bromine (dual) | Slight reduction in inhibitory potency | nih.gov |
| Indole-modified Natural Products | C-6 | Cl, F, Br | Activity sequence: 6-F > 6-Br > 6-Cl | nih.gov |
Impact of Other Halogenations on Indole Core
Beyond single substitutions at positions 5 and 6, other halogenation patterns on the indole core also significantly affect biological activity. For instance, in the meridianin series of indole alkaloids, while a single bromine at C-5 or C-6 enhances potency, the presence of two bromide substitutions can slightly diminish inhibitory activity. nih.gov This suggests that an optimal level of halogenation and lipophilicity exists for target interaction.
Role of Substituents on the Indole Nitrogen (N1)
The indole nitrogen (N1) is a key position for chemical modification, and substitution at this site can dramatically alter a compound's biological activity. nih.gov SAR studies often focus on finding metabolically stable substituents for the N1 position. researchgate.net
In some compound classes, such as certain kinase inhibitors, methylation of the indole nitrogen is important for activity. nih.gov Indole derivatives featuring tertiary amino and phenyl groups at the N1 position have demonstrated significant antibacterial activity. nih.gov However, for other biological targets, an unsubstituted N1 position is preferred. For example, some C3-substituted indole analogs with an unsubstituted N1 nitrogen showed enhanced cytoprotective activity due to better stabilization of indolyl radicals. nih.gov The presence or absence of a substituent at N1 can influence hydrogen bonding interactions within a receptor's active site, thereby affecting binding affinity.
Modification at Position 2 and 3 of the Indole Ring
Positions C2 and C3 of the indole ring are highly important and are considered reactive sites for derivatization. nih.gov Many biologically active indole analogs are substituted at these positions. nih.gov
The introduction of a carboxamide moiety at positions 2 and 3 has been shown to confer unique inhibitory properties against various enzymes. nih.gov This is often due to the carboxamide group's ability to form hydrogen bonds with enzymes and proteins. nih.gov In the development of HIV-1 fusion inhibitors, substitution at the 3-position was found to be detrimental to bioactivity, even if binding affinity was maintained, suggesting that the modification interfered with the compound's function in the specific biological environment of the target. acs.org SAR analyses of other indole derivatives have shown that connection to the indole C-3 position can improve cytotoxic activity against cancer cell lines. nih.gov These findings underscore that the impact of C2 and C3 modifications is highly specific to the compound series and its intended biological target.
| Position | Type of Modification | General Impact on Biological Activity | Reference |
|---|---|---|---|
| N1 | Methylation, Aryl/Amino groups | Can be crucial for activity (e.g., kinase inhibition) or detrimental, depending on the target. | nih.govnih.gov |
| N1 | Unsubstituted (-NH) | Can enhance activity by participating in H-bonding or stabilizing radicals. | nih.gov |
| C2/C3 | Carboxamide moiety | Often confers enzyme inhibitory properties through H-bonding. | nih.gov |
| C3 | Various substituents | Can improve cytotoxicity or be detrimental to activity depending on the specific compound and target. | nih.govacs.org |
Quantitative Structure-Activity Relationship (QSAR) Analyses
QSAR is a computational technique used to establish a statistical correlation between the structural properties of compounds and their biological activities. nih.gov For halogenated indole derivatives, QSAR models can help predict the inhibitory activity and guide the design of new, more potent analogs.
In developing QSAR models for inhibitors, molecular descriptors are used to quantify various properties of the molecules. For halogenated compounds, the presence or absence of a halogen (HALO) can be used as a descriptor. nih.gov Other descriptors, such as BCUT (Burden eigenvalues), which are weighted by properties like polarizability or atomic van der Waals volumes, can also be employed to model the effects of different substituents. mdpi.com
These models are built using training sets of compounds with known activities and are validated using test sets. A robust QSAR model can reliably predict the activity of newly designed compounds, making the drug discovery process more efficient. nih.goveurjchem.com For instance, QSAR studies on isatin (B1672199) and indole derivatives have been used to predict inhibitory activity against the SARS CoV 3CLpro enzyme, demonstrating the utility of this approach for complex heterocyclic systems. nih.gov
Pharmacological and Biological Investigations of 6 Chloro 5 Fluoroindole Derivatives
Anticancer Research Applications
The core structure of halogenated indoles is a key feature in the design of new anticancer agents. Researchers have synthesized and evaluated numerous derivatives for their ability to combat cancer through various mechanisms.
Derivatives incorporating the chloro-fluoro-indole scaffold have demonstrated notable cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. For instance, novel fluoroquinolone analogs, which can be derived from such core structures, showed a significant reduction in cell proliferation, with IC₅₀ values indicating 4 to 12 times greater cytotoxicity than the established anticancer drug Etoposide. news-medical.net
Similarly, platinum(II) and palladium(II) complexes with chloro-substituted 7-azaindole (B17877) ligands (structurally related to chloroindoles) have been tested against several cancer cell lines. The platinum complex, trans-[PtCl₂(5ClL)₂], was particularly effective against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231). mdpi.com Another study on novel 5-chloro-6-methylaurone derivatives found that compound 6i was active against 55 out of 60 human cancer cell lines, showing particular potency against melanoma and breast cancer. nih.gov
Furthermore, oxindole-based derivatives have also shown strong growth inhibitory activity. A synthesized compound, 5l , displayed a potent antiproliferative effect against leukemia and colon cancer cell lines. nih.gov
Table 1: In Vitro Anticancer Activity of Selected 6-Chloro-5-fluoroindole Derivatives and Related Compounds
| Compound/Derivative Class | Cancer Cell Line | Measurement | Result | Source(s) |
|---|---|---|---|---|
| Fluoroquinolone Analogs | NCI-60 Panel | GI₅₀ (Mean) | 9.06 µM | news-medical.net |
| trans-[PtCl₂(5ClL)₂] | A2780cis (Ovarian) | IC₅₀ | 4.96 ± 0.49 µM | mdpi.com |
| trans-[PtCl₂(5ClL)₂] | MDA-MB-231 (Breast) | IC₅₀ | 4.83 ± 0.38 µM | mdpi.com |
| trans-[PtCl₂(5ClL)₂] | HT-29 (Colon) | IC₅₀ | 6.39 ± 1.07 µM | mdpi.com |
| Aurone (B1235358) Derivative 6i | Melanoma | GI₅₀ | 1.90 µM | nih.gov |
| Aurone Derivative 6i | Breast Cancer | GI₅₀ | 2.70 µM | nih.gov |
| Oxindole Derivative 5l | Leukemia (Average) | GI₅₀ | 3.39 µM | nih.gov |
A significant mechanism through which indole (B1671886) derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular functions like proliferation and survival. nih.govmdpi.com
One study identified an oxindole-based derivative, compound 5l , as a potent dual inhibitor of F-ms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2). nih.gov Its inhibitory concentration (IC₅₀) for CDK2 was 8.17 ± 0.32 nM, which was three times more effective than the established kinase inhibitor sunitinib. For FLT3, the IC₅₀ was 36.21 ± 1.07 nM. nih.gov
Other research on indolyl-hydrazones highlighted a lead compound that showed significant inhibition against a panel of kinases, including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and the epidermal growth factor receptor (EGFR). mdpi.com Such multi-targeted kinase inhibition is a promising strategy in cancer therapy to overcome resistance and improve efficacy. nih.govmdpi.com
Beyond kinase inhibition, derivatives of this compound employ several mechanisms to induce cancer cell death. A primary mode of action is the inhibition of DNA topoisomerase II, an enzyme essential for DNA replication. news-medical.net Novel fluoroquinolone analogs derived from Ciprofloxacin hydrazide were specifically designed to target and inhibit this enzyme. news-medical.net Further investigation revealed that these active derivatives could induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. news-medical.net
Other related compounds, such as 6-chloro-/fluorochromone derivatives, were also developed as potential topoisomerase inhibitors. manipal.edu Additionally, studies on aurone derivatives have shown that they can induce early apoptosis in cancer cells, providing another pathway for their cytotoxic effects. nih.gov
The therapeutic potential of these compounds has been validated in several preclinical animal models. Novel 6-chloro- and 6-fluorochromone (B11588) derivatives were evaluated in vivo on mice bearing Ehrlich ascites carcinoma (EAC), where they displayed promising anticancer activity. manipal.edu
In a syngeneic tumor model in C57BL/6 mice, a novel fluoroquinolone derivative, FQB-1, led to a marked reduction in tumor volume compared to the untreated control group. mdpi.com Histopathological analysis confirmed the compound's efficacy, showing a decrease in the mitotic index and an increase in necrotic regions within the tumor tissue. mdpi.com
Similarly, an in vivo assay of an indolyl-hydrazone compound in mice demonstrated a substantial reduction in tumor volume and significantly attenuated tumor proliferation by 46.9%. mdpi.com These in vivo studies are crucial for confirming the in vitro results and supporting the progression of these compounds toward clinical investigation. nih.gov
Antibacterial and Antifungal Activity
Halogenated indole derivatives have also been investigated for their antimicrobial properties, showing effectiveness against a variety of pathogenic bacteria and fungi.
Chloroindoles, a class to which this compound belongs, have demonstrated significant activity against the growth and biofilm formation of pathogenic bacteria. In a study on Vibrio parahaemolyticus, a common food-borne pathogen, several chloroindoles effectively inhibited planktonic cell growth and disrupted biofilm formation. frontiersin.org Specifically, 4-chloroindole (B13527) inhibited over 80% of biofilm formation at a concentration of 20 µg/mL and had a minimum inhibitory concentration (MIC) of 50 µg/mL. frontiersin.org
Research on uropathogenic Escherichia coli (UPEC) identified 4-chloroindole and 5-chloroindole (B142107) as potent agents. nih.gov These compounds had MICs of 75 µg/mL and inhibited biofilm formation by an average of 67% at a concentration of 20 µg/mL. nih.gov The antibiofilm activity of halogenated indoles is a key area of interest, as biofilms contribute significantly to antibiotic resistance and persistent infections. nih.gov While some fluoroindoles like 5-fluoroindole (B109304) and 6-fluoroindole (B127801) showed less appreciable antibiofilm activity in certain studies, various chloro-substituted indoles have consistently demonstrated strong inhibitory effects. frontiersin.orgnih.gov
Table 2: Antibacterial and Antibiofilm Activity of Chloroindole Derivatives
| Compound | Bacterial Strain | Activity | Concentration | Result | Source(s) |
|---|---|---|---|---|---|
| 4-Chloroindole | Vibrio parahaemolyticus | Biofilm Inhibition | 20 µg/mL | >80% Inhibition | frontiersin.org |
| 4-Chloroindole | Vibrio parahaemolyticus | Growth Inhibition (MIC) | 50 µg/mL | - | frontiersin.org |
| 7-Chloroindole (B1661978) | Vibrio parahaemolyticus | Growth Inhibition (MIC) | 200 µg/mL | - | frontiersin.org |
| 4-Chloroindole | Uropathogenic E. coli | Biofilm Inhibition | 20 µg/mL | 72% Inhibition | nih.gov |
| 4-Chloroindole | Uropathogenic E. coli | Growth Inhibition (MIC) | 75 µg/mL | - | nih.gov |
| 5-Chloroindole | Uropathogenic E. coli | Biofilm Inhibition | 20 µg/mL | 66% Inhibition | nih.gov |
Antivirulence Properties against Pathogenic Bacteria
Derivatives of this compound have demonstrated notable antivirulence properties by targeting mechanisms that pathogenic bacteria use to cause infections, rather than directly killing the bacteria. This approach is advantageous as it may exert less selective pressure for the development of resistance.
Research has shown that certain halogenated indoles can significantly reduce the production of virulence factors in various bacteria. For instance, studies on Vibrio parahaemolyticus revealed that chloroindoles can inhibit biofilm formation, bacterial motility, and the activity of enzymes like proteases, all of which are crucial for the bacterium's pathogenicity. nih.gov Specifically, compounds such as 4-chloroindole and 7-chloroindole have been effective in reducing these virulence factors. researchgate.net
In Serratia marcescens, indole derivatives, including 6-fluoroindole, have been found to interfere with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production. nih.gov By disrupting QS, these compounds can suppress the production of prodigiosin (B1679158) (a characteristic red pigment), biofilm formation, and the secretion of virulence factors like proteases and lipases. nih.gov The inhibition of these factors curtails the ability of the bacteria to establish infections and cause disease.
Furthermore, in uropathogenic Escherichia coli (UPEC), chloroindoles have been shown to downregulate the expression of genes associated with adhesion and toxin production, which are essential for urinary tract infections. nih.gov
Specificity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Vibrio parahaemolyticus, Mycobacterium tuberculosis)
The antibacterial and antivirulence activities of this compound and related derivatives have been investigated against a range of pathogenic bacterial strains, demonstrating a degree of specificity in their action.
Staphylococcus aureus Indole derivatives have been explored as potential agents against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections. nih.gov Some indole-based compounds have shown the ability to inhibit essential bacterial enzymes, such as pyruvate (B1213749) kinase in MRSA. researchgate.net Additionally, certain synthetic indole derivatives have been identified as potent inhibitors of the NorA efflux pump in S. aureus, which is responsible for resistance to fluoroquinolones. By inhibiting this pump, these compounds can restore the efficacy of existing antibiotics. nih.gov
Escherichia coli In the context of uropathogenic E. coli (UPEC), chloroindoles, including 4-chloroindole and 5-chloroindole, have demonstrated significant antibiofilm and antimicrobial properties. nih.gov These compounds were found to have a minimum inhibitory concentration (MIC) of 75 μg/ml and could inhibit biofilm formation by approximately 67% at a concentration of 20 μg/ml. nih.gov They also effectively inhibited motility and the formation of curli, which are important for adhesion and colonization. nih.gov
Vibrio parahaemolyticus Several studies have highlighted the efficacy of halogenated indoles against Vibrio parahaemolyticus, a common cause of seafood-borne gastroenteritis. researchgate.net Chloroindoles, in particular, have been shown to effectively inhibit planktonic cell growth and biofilm formation. nih.gov Compounds like 4-chloroindole and 7-chloroindole were also found to impede bacterial motility, fimbrial activity, and the production of proteases and indole. researchgate.net
Mycobacterium tuberculosis 5-Fluoroindole has emerged as a promising candidate for the treatment of tuberculosis. It has demonstrated the ability to inhibit the growth of the pan-sensitive M. tuberculosis H37Rv strain, as well as clinical isolates that are resistant to multiple first-line drugs. nih.gov The minimum inhibitory concentration (MIC) for 5-fluoroindole was found to be 4.7 μM for both pan-sensitive and drug-resistant strains, suggesting it may act through biochemical pathways different from those targeted by current drugs. nih.gov
Mechanisms of Antibacterial Action
The antibacterial effects of this compound derivatives are multifaceted, involving various mechanisms that disrupt essential bacterial processes.
One of the primary mechanisms is the disruption of the bacterial cell membrane. Studies on Vibrio parahaemolyticus have shown that chlorinated indoles can cause visible damage to the cell membrane. researchgate.net This damage can lead to the leakage of intracellular components and ultimately cell death. For instance, 4-chloroindole exhibited a bactericidal effect on V. parahaemolyticus within 30 minutes of treatment at a concentration of 100 μg/mL. researchgate.net
Another key mechanism is the inhibition of biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system. Halogenated indoles have been shown to effectively inhibit biofilm formation in various pathogens, including V. parahaemolyticus and uropathogenic E. coli. nih.govnih.gov This is often achieved by interfering with factors essential for biofilm development, such as motility and adhesion.
Furthermore, some indole derivatives act by inhibiting specific bacterial enzymes. In MRSA, for example, indole compounds have been suggested to target pyruvate kinase, a crucial enzyme in bacterial metabolism. researchgate.net Additionally, certain derivatives can inhibit efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, thereby contributing to antibiotic resistance. nih.gov
Inhibition of quorum sensing (QS) is another significant antivirulence mechanism. By interfering with QS signaling, indole derivatives can disrupt the coordinated expression of virulence factors in bacteria like Serratia marcescens, reducing their pathogenic potential without directly killing the cells. nih.gov
Antifungal Applications
While the primary focus of research on this compound derivatives has been on their antibacterial and antiviral properties, there is also evidence to suggest their potential in antifungal applications.
A study investigating a series of 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles, which are structurally related to this compound, reported their in vitro antifungal activity against various strains of Candida albicans. researchgate.net Candida albicans is a common opportunistic fungal pathogen that can cause a range of infections, from superficial mucosal infections to life-threatening systemic diseases, particularly in immunocompromised individuals. The study found that some of the synthesized derivatives displayed antifungal activity that was higher than that of a previously described reference compound. researchgate.net
Additionally, a broader screening of 6-bromoindolglyoxylamide derivatives, which share the halogenated indole core, identified compounds with moderate to excellent antifungal properties. nih.gov This suggests that the halogenated indole scaffold could be a promising starting point for the development of new antifungal agents.
The following table summarizes the findings on the antifungal activity of related compounds:
| Compound Class | Fungal Target | Key Findings |
| 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles | Candida albicans | Some derivatives showed higher antifungal activity than the reference compound. researchgate.net |
| 6-bromoindolglyoxylamide derivatives | Not specified | Identified analogues with moderate to excellent antifungal properties. nih.gov |
Antiviral Research
Derivatives of this compound have been a subject of interest in antiviral research, particularly in the context of developing new treatments for Hepatitis C Virus (HCV) infection.
Activity against Specific Viral Targets (e.g., HCV)
Research has identified N-protected indole scaffolds as novel inhibitors of the Hepatitis C Virus. nih.gov Through screening a library of small molecules, a compound containing this scaffold was identified as a promising anti-HCV agent. Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with enhanced potency.
One notable racemic inhibitor displayed good anti-HCV activity with an EC50 of 1.02 ± 0.10 μM. nih.gov Further investigation revealed that the R-enantiomer of this compound exhibited even better anti-HCV activity (EC50 = 0.72 ± 0.09 μM) and lower cytotoxicity than the S-enantiomer. nih.gov This highlights the importance of stereochemistry in the antiviral activity of these indole derivatives.
The following table presents the anti-HCV activity of key indole derivatives:
| Compound | EC50 (μM) | Selectivity Index (SI) |
| Racemic Inhibitor | 1.02 ± 0.10 | 45.56 |
| (R)-enantiomer | 0.72 ± 0.09 | > 69.44 |
Mechanism of Antiviral Action
The mechanism of action for the antiviral effects of these N-protected indole scaffold (NINS) derivatives against HCV has been investigated. Studies have demonstrated that these compounds interfere with an early step in the HCV life cycle, specifically viral entry into the host cell. nih.gov
HCV entry is a complex process involving the interaction of the virus with several host cell factors. By targeting this initial stage of infection, the indole derivatives can prevent the virus from establishing an infection within the host. This mechanism is distinct from many other anti-HCV drugs that target viral replication enzymes like the NS3/4A protease or the NS5B polymerase. mdpi.com The unique mechanism of action of these indole derivatives makes them attractive candidates for use in combination therapies to combat the development of drug resistance.
Anti-inflammatory Properties
The potential anti-inflammatory effects of this compound derivatives are primarily linked to their ability to inhibit key enzymes in inflammatory pathways. One such enzyme is Leukotriene A4 (LTA4) hydrolase, a critical enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in numerous inflammatory diseases. nih.govresearchgate.netpatsnap.com By blocking LTA4 hydrolase, the production of LTB4 is reduced, thereby diminishing the inflammatory response. patsnap.com While various indole-containing compounds have been explored as LTA4 hydrolase inhibitors, the specific investigation of this compound derivatives in this context continues to be an area of interest for developing targeted anti-inflammatory therapies. researchgate.netpatsnap.com
In vivo studies using models such as carrageenan-induced rat paw edema are standard for evaluating the anti-inflammatory potential of new compounds. nih.govmdpi.comresearchgate.net This model allows researchers to observe the reduction of inflammation over time, providing crucial data on the efficacy of potential anti-inflammatory agents. researchgate.net Further research into this compound derivatives could elucidate their specific mechanisms and effectiveness in such models.
Central Nervous System (CNS) Activity and Receptor Modulation
A significant area of investigation for this compound derivatives has been their activity at serotonin (B10506) receptors, particularly as agonists of the 5-HT2C receptor. The compound (S)-2-(chloro-5-fluoro-indol-1-yl)-1-methylethylamine (also known as Ro 60-0175) is a prominent example derived from this scaffold. nih.govresearchgate.net In vitro studies have shown that this compound exhibits high-affinity binding to 5-HT2C receptors and stimulates the turnover of inositol (B14025) 1,4,5-triphosphate, a downstream signaling event of receptor activation. nih.govresearchgate.net The affinity for other serotonin receptor subtypes and various non-serotonergic receptors was found to be much lower, indicating a degree of selectivity. nih.govresearchgate.net
However, some evidence suggests that the selectivity of Ro 60-0175 may not be absolute. In one study, the hormonal responses induced by Ro 60-0175 in rats were not significantly blocked by a selective 5-HT2C antagonist (SB 242084), suggesting that its effects might be mediated by mechanisms independent of, or in addition to, 5-HT2C receptor activation. nih.gov
Interactive Table: Binding Affinity of Ro 60-0175 for Serotonin Receptors
| Receptor | Binding Affinity (pKi) |
| 5-HT2C | High |
| 5-HT2A | Low |
| Other 5-HT Subtypes | Low |
Note: This table summarizes qualitative findings indicating higher affinity for the 5-HT2C receptor compared to others.
The agonism of the 5-HT2C receptor by this compound derivatives has positioned them as potential therapeutics for several neurological and psychiatric disorders. frontiersin.org The 5-HT2C receptor is a well-established target for appetite suppression, and agonists for this receptor have been investigated for the treatment of obesity. frontiersin.org
Furthermore, these compounds have shown promise in animal models of obsessive-compulsive disorder (OCD). nih.gov For instance, Ro 60-0175 was found to be active in tests demonstrating anticompulsive effects, such as reducing schedule-induced polydipsia in rats and decreasing marble-burying behavior in mice. nih.gov These findings suggest that 5-HT2C receptor agonism is associated with therapeutic potential for OCD. nih.govresearchgate.net Animal models, including those that assess compulsive-like behaviors and responses to serotonin reuptake inhibitors, are crucial for this area of research. scilit.comresearchgate.net
The N-methyl-D-aspartate (NMDA) receptor is another important target within the CNS, and its antagonists are used in a variety of therapeutic applications. drugbank.com Excitotoxicity mediated by NMDA receptors is a factor in the pathology of several neurodegenerative disorders, making antagonists a viable therapeutic strategy. nih.gov While a wide range of compounds are known to act as NMDA receptor antagonists, including competitive and non-competitive channel blockers, the specific investigation into this compound derivatives for this activity is not extensively documented in publicly available research. nih.govnih.gov Further studies are required to determine if this chemical scaffold can yield effective and selective NMDA receptor modulators.
Enzyme Inhibition Studies (e.g., Glycogen (B147801) Synthase Kinase 3β (GSK-3β), Tryptophan Synthase, Leukotriene A4 Hydrolase)
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes and linked to diseases such as Alzheimer's, type II diabetes, and certain cancers. nih.gov Consequently, the development of GSK-3β inhibitors is an active area of research. nih.govolemiss.edu this compound serves as a key intermediate in the synthesis of some GSK-3β inhibitors. Structure-activity relationship (SAR) studies of various synthetic inhibitors have provided insights into the chemical features required for potent inhibition. nih.govnih.gov While diverse chemical structures can inhibit GSK-3β, the specific contributions of the 6-chloro and 5-fluoro substitutions on an indole ring require detailed investigation within each inhibitor class to optimize potency and selectivity. frontiersin.orgresearchgate.net
Tryptophan synthase, an enzyme essential for the biosynthesis of tryptophan in pathogens like Mycobacterium tuberculosis but absent in humans, is a promising target for new antibacterial agents. nih.govnih.gov Research has identified inhibitors, such as indoline-5-sulfonamides, that act allosterically by binding to the interface between the α and β subunits of the enzyme. nih.govnih.gov This disrupts the enzyme's function, leading to mycobacterial growth inhibition. nih.gov The enzymatic synthesis of various chloro-L-tryptophans from the corresponding chloroindoles using tryptophan synthase has been demonstrated, highlighting the interaction between halogenated indoles and this enzyme. kisti.re.kr This suggests that derivatives of this compound could potentially be designed to target this essential bacterial enzyme.
As mentioned previously, Leukotriene A4 (LTA4) hydrolase is a therapeutic target for inflammatory conditions. nih.govresearchgate.net It is a zinc-containing enzyme that converts LTA4 to the pro-inflammatory LTB4. researchgate.netpatsnap.com The development of potent and selective inhibitors for LTA4H is a key goal in anti-inflammatory drug discovery. nih.govnih.gov While various scaffolds have been investigated, including those containing indole moieties, specific and detailed studies on this compound derivatives as LTA4H inhibitors would be necessary to establish their potential in this area. researchgate.net
In Vitro and In Vivo Pharmacological Models
The pharmacological investigation of this compound derivatives relies on a variety of established in vitro and in vivo models to determine their biological activity, potency, and potential therapeutic applications.
Interactive Table: Pharmacological Models for Evaluating this compound Derivatives
| Model Type | Specific Model | Application / Endpoint Measured |
| In Vitro | Radioligand Binding Assays | Determine binding affinity and selectivity for specific receptors (e.g., 5-HT2C). nih.gov |
| Functional Assays (e.g., IP Turnover) | Measure agonist or antagonist activity at a receptor. nih.govresearchgate.net | |
| Enzyme Inhibition Assays | Quantify the inhibitory potency (e.g., IC50) against target enzymes like GSK-3β or LTA4H. nih.gov | |
| Cell-based Cytokine Release Assays | Evaluate anti-inflammatory effects by measuring inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells. nih.govrsc.org | |
| Antimicrobial Susceptibility Testing | Determine the minimum inhibitory concentration (MIC) against bacterial strains to assess antibacterial activity. nih.gov | |
| In Vivo | Carrageenan-Induced Paw Edema | Assess acute anti-inflammatory activity in rodents. nih.govresearchgate.net |
| Marble-Burying Test (Mice) | Model for assessing anti-compulsive (anxiolytic) behavior. nih.gov | |
| Schedule-Induced Polydipsia (Rats) | Model for compulsive behavior relevant to OCD. nih.gov | |
| Food Intake Studies | Evaluate anorectic effects for potential anti-obesity treatments. | |
| Murine Infection Models | Test the efficacy of antimicrobial compounds in a living organism (e.g., M. tuberculosis infection). nih.gov |
Cell-Based Assays
Cell-based assays are fundamental in the preliminary screening of novel compounds to determine their potential bioactivity. For derivatives structurally related to this compound, these in vitro tests have primarily focused on evaluating their antimicrobial and anticancer properties.
For instance, a series of N-substituted 6-chloro-1H-benzimidazole derivatives, which share a chlorinated heterocyclic core, were synthesized and evaluated for their biological activities. rsc.org The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. rsc.org Several of these compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to the standard drug ciprofloxacin. rsc.org
In the realm of anticancer research, the cytotoxic effects of these derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to quantify their potency. rsc.org Certain compounds exhibited significant anticancer activity, with IC50 values comparable to the chemotherapy agent paclitaxel. rsc.org Molecular docking studies suggested that the mechanism of action for these potent compounds could involve the inhibition of key enzymes such as dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6. rsc.org
The results for the most active 6-chloro-1H-benzimidazole derivatives are summarized below.
Table 1: In Vitro Antimicrobial and Anticancer Activity of Selected 6-Chloro-1H-benzimidazole Derivatives
| Compound ID | Test Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 1d | Escherichia coli | 8 | - |
| Staphylococcus aureus (MSSA) | 4 | - | |
| Staphylococcus aureus (MRSA) | 4 | - | |
| A549 (Lung Carcinoma) | - | 4.15 | |
| Hela (Cervical Cancer) | - | 3.27 | |
| 2d | Escherichia coli | 8 | - |
| Staphylococcus aureus (MSSA) | 4 | - | |
| Staphylococcus aureus (MRSA) | 4 | - | |
| A549 (Lung Carcinoma) | - | 4.39 | |
| Hela (Cervical Cancer) | - | 3.16 | |
| 4k | Candida albicans | 8 | - |
| Aspergillus niger | 16 | - | |
| A549 (Lung Carcinoma) | - | 3.58 | |
| Hela (Cervical Cancer) | - | 2.74 | |
| Ciprofloxacin | Escherichia coli | 8 | - |
| (Standard) | Staphylococcus aureus (MSSA) | 16 | - |
| Staphylococcus aureus (MRSA) | 16 | - | |
| Paclitaxel | A549 (Lung Carcinoma) | - | 2.41 |
| (Standard) | Hela (Cervical Cancer) | - | 1.38 |
Data sourced from bio-evaluation studies of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. rsc.org
Animal Models (e.g., Murine Models, Brine Shrimp Model)
Following promising in vitro results, compounds are often advanced to in vivo animal models to assess their activity and toxicity in a whole-organism setting.
Murine Models Murine models are frequently used in cancer research to evaluate the efficacy of new therapeutic agents. For example, novel 6-chloro-chromone derivatives were assessed for their anticancer potential not only in vitro against Ehrlich ascites carcinoma (EAC) cells but also in vivo in EAC-bearing mice. manipal.edu These studies provide crucial information on the compound's performance within a complex biological system, serving as a bridge between cell-based assays and potential clinical applications. manipal.edu
Brine Shrimp Model The brine shrimp lethality assay is a simple, rapid, and cost-effective preliminary toxicity screen for bioactive compounds. nih.govcabidigitallibrary.orgresearchgate.net This assay utilizes brine shrimp (Artemia salina) nauplii to determine the median lethal concentration (LC50), which is a general indicator of a compound's cytotoxicity. researchgate.netnih.gov It is widely employed for the initial evaluation of natural product extracts and synthetic compounds. nih.govnih.gov The extent of lethality is typically directly proportional to the concentration of the tested substance. mdpi.com While no specific brine shrimp lethality data for this compound derivatives were found, the results from extracts containing other bioactive heterocyclic compounds demonstrate how this model is used. For instance, in a study of Dillenia indica leaf extracts, various solvent fractions were tested, yielding distinct LC50 values that indicated significant cytotoxic activity for some fractions when compared to a standard cytotoxic agent. nih.gov
Table 2: Example of Brine Shrimp Lethality Assay Results for Natural Product Extracts
| Extract Fraction | LC50 (µg/mL) |
|---|---|
| n-Hexane | 1.94 |
| Chloroform | 2.13 |
| Carbon Tetrachloride | 4.46 |
| Aqueous | 5.13 |
| Vincristine Sulfate (Standard) | 0.52 |
Data from a study on Dillenia indica extracts, presented for illustrative purposes of the assay's output. nih.gov
Advanced Research Directions and Future Perspectives
Development of Next-Generation Therapeutics Based on 6-Chloro-5-fluoroindole Core
The this compound nucleus is a versatile building block for synthesizing novel therapeutic agents aimed at treating a range of complex diseases. The structural features of this scaffold, particularly the presence of chlorine and fluorine atoms, are known to significantly alter the biological activity of indole (B1671886) derivatives, often leading to improved efficacy and safety profiles. Researchers are actively developing next-generation therapeutics by modifying this core to optimize interactions with specific biological targets.
Key therapeutic areas where this scaffold is being utilized include:
Neurological and Psychiatric Disorders: The indole core is central to the structure of many neurotransmitters, making it an ideal starting point for drugs targeting the central nervous system. Derivatives of this compound are being investigated as potent and selective agonists for serotonin (B10506) receptors, which could lead to new treatments for depression, anxiety, and schizophrenia.
Oncology: The indole framework is found in numerous anticancer agents. nih.gov Modifications of the this compound core are being explored to develop inhibitors of key enzymes involved in cancer progression, such as protein kinases and histone deacetylases (HDAC). nih.govnih.gov The halogen substituents can enhance the molecule's ability to bind to target proteins in cancer cells, potentially leading to more effective and targeted therapies. nih.govmdpi.com
Metabolic Diseases: Compounds derived from this scaffold are being developed as agonists for receptors that regulate metabolism, such as the 5-HT2C receptor, which has implications for the treatment of obesity. nih.govwikipedia.org
The strategic placement of chloro and fluoro groups on the indole ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new drug candidates, paving the way for innovative treatments.
Exploration of Novel Biological Targets
Research into derivatives of this compound has led to the identification and validation of several key biological targets. The versatility of the indole scaffold allows it to interact with a wide range of proteins, and ongoing studies aim to uncover new targets to address unmet medical needs. nih.govresearchgate.net
| Biological Target | Therapeutic Area | Rationale for Targeting |
|---|---|---|
| Serotonin 5-HT2C Receptor | Obesity, Psychiatric Disorders | Activation of this receptor is known to regulate appetite and mood. This compound is the core of the standard 5-HT2C agonist Ro 60-0175. nih.govwikipedia.orgresearchgate.net |
| Glycogen (B147801) Synthase Kinase-3β (GSK-3β) | Neurodegenerative Diseases (e.g., Alzheimer's), Cancer, Bipolar Disorder | GSK-3β is a multifunctional kinase implicated in numerous pathological conditions. Inhibiting its activity is a promising therapeutic strategy. nih.govmdpi.comfrontiersin.org |
| AMP-activated protein kinase (AMPK) | Metabolic Diseases (e.g., Diabetes), Inflammation | AMPK is a central regulator of cellular energy homeostasis, and its activation has therapeutic benefits in metabolic and inflammatory conditions. nih.govmdpi.com |
| Other Protein Kinases | Cancer | Indole derivatives can be designed to inhibit various kinases that are overactive in cancer cells, disrupting tumor growth and survival pathways. nih.govnih.gov |
The exploration of these and other targets, such as tubulin and DNA topoisomerases, continues to expand the therapeutic potential of compounds derived from the this compound core. nih.govmdpi.com The ability of halogenated spirooxindoles, a related class of compounds, to act as multitarget agents underscores the potential for developing derivatives that can modulate several disease pathways simultaneously. nih.gov
Combination Therapies and Synergistic Effects
The future of treating complex multifactorial diseases like cancer and neuropsychiatric disorders may lie in combination therapies. The development of agents based on the this compound scaffold opens up new possibilities for synergistic drug combinations that could enhance therapeutic efficacy and overcome drug resistance.
One promising strategy involves combining a targeted agent with conventional chemotherapy. For instance, inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) have shown potential in this area. In preclinical models of glioblastoma, the GSK-3 inhibitor 9-ING-41 significantly enhanced the antitumor activity of the chemotherapeutic drug CCNU (lomustine), leading to cures in chemoresistant models. nih.govresearchgate.net This suggests that a GSK-3β inhibitor derived from the this compound core could be used to sensitize tumors to existing cancer treatments.
In the realm of neuropsychiatric disorders, synergistic effects have been observed by targeting multiple serotonin receptors. A preclinical study demonstrated that the combined administration of a 5-HT2A receptor antagonist and a 5-HT2C receptor agonist synergistically suppressed behaviors associated with cocaine addiction. nih.gov This suggests that a selective 5-HT2C agonist built on the this compound scaffold could be paired with other receptor modulators to create a more effective treatment for substance abuse disorders. nih.gov The rationale for such combinations is that they can target different nodes within a complex neural circuit, potentially leading to greater efficacy at lower doses and minimizing side effects. nih.gov
Computational Chemistry and In Silico Studies for Drug Design
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, accelerating the design and optimization of novel therapeutics. researchgate.net These methods are particularly valuable for developing compounds based on the this compound scaffold by providing insights into their interactions with biological targets and predicting their drug-like properties before synthesis.
Key computational approaches include:
Molecular Docking: This technique predicts how a ligand (the drug candidate) binds to the active site of a target protein. nih.govpreprints.org For instance, docking studies have been used to analyze the binding of indole derivatives to the ATP-binding site of GSK-3β, helping to rationalize their inhibitory activity and guide the design of more potent compounds. researchgate.netmdpi.com By visualizing these interactions, chemists can strategically modify the this compound core to enhance binding affinity and selectivity. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. japsonline.com These models can predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. This "pharmacophore" can then be used to screen large virtual libraries for new molecules that fit the model.
These in silico techniques reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on compounds with the highest probability of success.
Pharmacokinetics, Metabolism, and Toxicology Research
For any drug candidate to be successful, it must not only be effective but also possess a favorable profile in terms of absorption, distribution, metabolism, excretion (ADME), and toxicity. Future research on this compound derivatives will heavily focus on these areas to ensure that promising compounds can be safely advanced into clinical trials.
The pharmacokinetic properties of a drug determine its concentration and persistence in the body, which is crucial for its therapeutic effect. The halogen atoms on the this compound core can significantly influence its ADME profile. In silico ADME prediction tools are increasingly used in the early stages of drug discovery to forecast these properties. nih.gov
| ADME Parameter | Significance | Prediction Method |
|---|---|---|
| A bsorption | Predicts how well a drug is absorbed, often after oral administration (oral bioavailability). | In silico models can predict human intestinal absorption (HIA). Studies on indole derivatives have used these tools to show good potential for oral absorption. japsonline.comnih.gov |
| D istribution | Determines where the drug travels in the body, including its ability to cross the blood-brain barrier (BBB) to act on CNS targets. | Computational models predict BBB penetration. For CNS-acting drugs, this is critical; for others, avoiding brain penetration can reduce side effects. japsonline.comfrontiersin.org |
| M etabolism | Concerns the breakdown of the drug by enzymes, primarily the Cytochrome P450 (CYP450) family in the liver. | In silico tools can predict which CYP enzymes a compound might inhibit, helping to foresee potential drug-drug interactions. japsonline.com |
| E xcretion | Describes how the drug and its metabolites are removed from the body. | This is often evaluated in later preclinical in vivo studies. |
Early assessment of ADME properties allows for the structural optimization of lead compounds to improve their pharmacokinetic behavior, such as enhancing solubility or metabolic stability. nih.gov
Ensuring the safety of a new therapeutic is paramount. Toxicity assessments for derivatives of this compound involve a combination of in silico predictions and in vitro and in vivo experimental studies.
A key safety consideration is target selectivity. For example, the development of 5-HT2C receptor agonists has been challenging due to the need for high selectivity over the 5-HT2A and 5-HT2B receptors. wikipedia.org Activation of 5-HT2B receptors has been linked to cardiac valvulopathy, a serious side effect that led to the withdrawal of previous drugs. wikipedia.org Similarly, for GSK-3β inhibitors, off-target effects are a concern because the enzyme is involved in many essential cellular pathways. mdpi.comresearchgate.net
In silico toxicology models, such as Quantitative Structure-Toxicity Relationship (QSTR), can predict potential toxicities like carcinogenicity or hepatotoxicity based on chemical structure alone. japsonline.com Experimental in vitro assays are used to evaluate cytotoxicity against various cell lines and to test for specific toxic effects like hemolysis (damage to red blood cells). nih.govmdpi.com These preclinical safety assessments are critical for identifying potential liabilities early in the drug development process and for establishing a safe dose for first-in-human studies. taylorfrancis.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-5-fluoroindole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via halogenation of indole precursors. For example, electrophilic substitution on 5-fluoroindole using chlorinating agents (e.g., N-chlorosuccinimide) under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DMF) achieves regioselective chlorination at the 6-position. Yield optimization requires inert atmospheres and stoichiometric monitoring . Characterization via H/C NMR and GC-MS confirms regiochemistry and purity (>95%) .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 1–6 months. Monitor degradation using HPLC with UV detection (λ = 254 nm) and compare against fresh samples. Stability-indicating methods should resolve degradation products, such as dehalogenated derivatives .
Q. What role does this compound serve in medicinal chemistry research?
- Methodology : As a core scaffold, it is used in structure-activity relationship (SAR) studies for kinase inhibitors or GPCR modulators. Functionalize the indole nitrogen or C3 position via cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. Screen derivatives in vitro for target binding (e.g., fluorescence polarization assays) and metabolic stability (e.g., microsomal incubation) .
Advanced Research Questions
Q. How can conflicting reports on the electronic effects of chloro/fluoro substituents in this compound be resolved?
- Methodology : Perform computational modeling (DFT calculations) to map electron density and Hammett substituent constants (). Validate experimentally via F NMR chemical shift perturbations and IR spectroscopy (C-F/C-Cl stretching frequencies). Compare results across solvents (polar vs. nonpolar) to isolate electronic vs. steric effects .
Q. What strategies address low regioselectivity during late-stage functionalization of this compound?
- Methodology : Use directing groups (e.g., pyridine, boronic esters) to control C-H activation sites. For example, palladium-catalyzed C3 arylation with aryl iodides in the presence of pivalic acid enhances selectivity. Monitor reaction progress via LC-MS and isolate intermediates for X-ray crystallography .
Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points, solubility)?
- Methodology : Replicate experiments under standardized conditions (e.g., USP guidelines). For melting points, use differential scanning calorimetry (DSC) at controlled heating rates (5°C/min). For solubility, employ shake-flask methods with HPLC quantification. Cross-reference purity data (e.g., residual solvents via GC) to identify confounding factors .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?
- Methodology : Develop a UPLC-MS/MS method with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Use deuterated internal standards to correct matrix effects. Validate sensitivity (LOQ < 0.1%) and specificity against synthetic byproducts (e.g., 5,6-dichloroindole) .
Q. How can computational tools predict the metabolic pathways of this compound derivatives?
- Methodology : Use in silico platforms (e.g., MetaSite, Schrödinger) to simulate cytochrome P450 metabolism. Prioritize predicted metabolites (e.g., hydroxylation at C4/C7) for synthesis and in vitro testing in hepatocyte models. Confirm findings with HR-MS and isotopic labeling .
Methodological Best Practices
- Literature Review : Conduct systematic searches in Scopus/PubMed using keywords like "this compound SAR" or "fluoroindole synthesis." Filter results by document type (articles/reviews) and publication year (post-2015) to prioritize recent advancements .
- Data Triangulation : Cross-validate experimental results with computational predictions and historical data to resolve contradictions. For example, compare DFT-calculated dipole moments with experimental solvatochromic measurements .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and instrument calibration protocols to ensure reproducibility. Adhere to IUPAC nomenclature and CAS registry numbers (e.g., CAS 579-39-*) to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
